2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

Catalog No.
S14069721
CAS No.
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic ...

Product Name

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

IUPAC Name

2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-5-3-7(9(13)14)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3,(H,13,14)

InChI Key

RNNGXUHIDJFIOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C(=O)O

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid is a highly specialized, privileged heterocyclic building block, primarily recognized as a critical advanced intermediate in the commercial manufacturing of SMN2 splicing modifiers such as Risdiplam [1]. Unlike simpler imidazo[1,2-b]pyridazine derivatives, this specific compound features a pre-installed carboxylic acid at the 6-position, alongside methyl groups at the 2 and 8 positions. This precise substitution pattern provides a direct, highly reactive handle for transition-metal-free condensation and heterocyclization reactions. For procurement teams and process chemists, sourcing this exact carboxylic acid form bypasses the need for complex, late-stage functionalization of the core scaffold, offering a streamlined, scalable pathway for constructing highly substituted pyrido[1,2-a]pyrimidin-4-one architectures [2].

Substituting 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid with the historically common 6-chloro analog (6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine) fundamentally degrades process economics and scalability [1]. The 6-chloro derivative mandates the use of palladium-catalyzed cross-coupling reactions (such as modified Negishi couplings) to build the necessary carbon-carbon bonds, which introduces stringent regulatory requirements for residual heavy metal tracking (<10 ppm for APIs) and complex byproduct removal, such as methane gas management [2]. In contrast, the 6-carboxylic acid derivative enables a completely metal-complex catalyst-free condensation strategy [1]. For industrial buyers, failing to procure the carboxylic acid form means committing to expensive palladium catalysts, specialized ligands, and resource-intensive heavy-metal scavenging protocols during late-stage manufacturing.

Elimination of Palladium-Catalyzed Cross-Coupling Dependencies

Traditional routes to the Risdiplam heterocyclic core rely heavily on 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine, which necessitates a palladium-catalyzed modified Negishi coupling. This introduces stringent residual palladium limits and complex byproduct removal [1]. Utilizing 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid enables a completely metal-complex catalyst-free approach to the core assembly [2].

Evidence DimensionTransition Metal Catalyst Requirement
Target Compound Data0 ppm Pd (Enables transition-metal-free Meldrum's acid condensation)
Comparator Or Baseline6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (Requires Pd-catalyzed cross-coupling)
Quantified Difference100% elimination of Pd-catalyst dependency
ConditionsMultigram-scale synthesis of the pyrido[1,2-a]pyrimidin-4-one core

Bypassing palladium catalysis drastically reduces the cost of goods (COGs) by eliminating expensive catalysts, specialized ligands, and heavy metal scavenging steps.

Enabling Crystalline Checkpoints in Late-Stage Synthesis

Earlier synthetic strategies for the pyrido[1,2-a]pyrimidin-4-one core lacked stable intermediates amenable to crystallization, forcing reliance on resource-intensive column chromatography [1]. The 6-carboxylic acid derivative specifically enables a modified one-pot Meldrum's acid-based heterocyclization that produces a stable, crystalline intermediate [2]. This shifts the purification paradigm from chromatography to simple filtration.

Evidence DimensionIntermediate Purification Method
Target Compound DataDirect crystallization (stable crystalline checkpoint)
Comparator Or BaselineEarlier condensation intermediates (Require column chromatography)
Quantified DifferenceComplete elimination of chromatographic purification at the intermediate stage
ConditionsOne-pot Meldrum's acid-based heterocyclization scale-up

Replacing chromatography with crystallization is critical for industrial scale-up, significantly lowering solvent consumption and processing time.

Precursor Yield and Scalability

The synthesis of the traditional 6-chloro precursor involves challenging steps that cap the overall yield at approximately 31% [1]. In contrast, modern multigram-scale protocols for 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid proceed from readily available starting materials with high purity and acceptable yields, entirely avoiding chromatographic bottlenecks [2].

Evidence DimensionOverall Precursor Yield (Historical Baseline)
Target Compound DataHigh-purity multigram isolation via chromatography-free routes
Comparator Or Baseline6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (~31% overall yield)
Quantified DifferenceSignificant improvement in throughput and scalability
ConditionsMultigram-scale precursor synthesis

Higher synthetic efficiency of the starting material translates directly to more reliable procurement availability and lower bulk pricing.

Commercial Manufacturing of SMN2 Splicing Modifiers

The primary industrial application for this compound is as a key intermediate in the synthesis of Risdiplam and its analogs. Its carboxylic acid moiety is specifically designed to undergo Meldrum's acid-mediated condensation to construct the pyrido[1,2-a]pyrimidin-4-one core without palladium catalysis [1].

Scale-Up Process Optimization and Route Scouting

For CDMOs and process chemistry teams looking to bypass patented Pd-catalyzed routes, this compound serves as the ideal starting point. It enables the design of entirely new, chromatography-free synthetic pathways that rely on crystalline checkpoints [2].

Development of Novel Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design. The 6-carboxylic acid provides an ideal handle for rapid library generation via amide coupling, allowing medicinal chemists to explore the SAR of the 6-position without relying on late-stage cross-coupling [1].

Transition-Metal-Free Heterocyclic Library Synthesis

For research programs aiming to develop 'green' synthetic methodologies, this building block is optimal. It allows for the construction of complex, highly substituted multi-ring systems while strictly adhering to metal-free protocols, simplifying downstream biological testing by eliminating heavy metal toxicity artifacts [2].

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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